molecular formula C12H17NO2S B13252110 4-(Benzenesulfonyl)cyclohexan-1-amine

4-(Benzenesulfonyl)cyclohexan-1-amine

Cat. No.: B13252110
M. Wt: 239.34 g/mol
InChI Key: LSDWCISYDLHLGW-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H17NO2S. It is a derivative of cyclohexanamine, where a benzenesulfonyl group is attached to the cyclohexane ring.

Chemical Reactions Analysis

4-(Benzenesulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(Benzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. For instance, in the context of enzyme inhibition, the compound binds to the active site of the enzyme, blocking its activity. This interaction can lead to the disruption of metabolic pathways, ultimately affecting cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(Benzenesulfonyl)cyclohexan-1-amine can be compared with other similar compounds, such as:

Biological Activity

4-(Benzenesulfonyl)cyclohexan-1-amine, also known as benzenesulfonylcyclohexylamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C12H17N1O2S1
  • Molecular Weight : 239.34 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized to exhibit activity through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes that are crucial for cellular processes.
  • Receptor Modulation : It can bind to various receptors, potentially altering their activity and influencing signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess antimicrobial properties. For instance, sulfonamide derivatives have been reported to exhibit significant antibacterial effects against various strains of bacteria, including resistant strains.

Anticancer Properties

Recent investigations into the anticancer potential of sulfonamide compounds suggest that they can inhibit tumor growth by targeting specific cancer cell lines. The mechanism often involves the modulation of pathways related to cell proliferation and apoptosis.

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

  • Antibacterial Evaluation :
    • A study evaluated the antibacterial activity of benzenesulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the sulfonamide group significantly enhanced antibacterial potency.
  • Anticancer Screening :
    • In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound's IC50 values were comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development.
  • Mechanistic Insights :
    • A mechanistic study revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This finding supports its role as a candidate for cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameAntibacterial ActivityAnticancer ActivityMechanism of Action
This compoundModerateHighEnzyme inhibition & receptor modulation
SulfanilamideHighModerateFolate synthesis inhibition
Benzene sulfonamide derivativesVariableVariableDiverse mechanisms

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

4-(benzenesulfonyl)cyclohexan-1-amine

InChI

InChI=1S/C12H17NO2S/c13-10-6-8-12(9-7-10)16(14,15)11-4-2-1-3-5-11/h1-5,10,12H,6-9,13H2

InChI Key

LSDWCISYDLHLGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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